4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid
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Overview
Description
4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid is an organic compound with the molecular formula C14H20O3 It is characterized by a methoxy group attached to a phenyl ring, which is further substituted with a propan-2-yl group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyacetophenone and isobutyl bromide.
Alkylation: The first step involves the alkylation of 4-methoxyacetophenone with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-methoxy-3-(propan-2-yl)acetophenone.
Reduction: The ketone group in 4-methoxy-3-(propan-2-yl)acetophenone is then reduced to an alcohol using a reducing agent like sodium borohydride.
Oxidation: The alcohol is subsequently oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenyl derivatives.
Scientific Research Applications
4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-[4-Methoxyphenyl]butanoic acid: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
4-[4-Hydroxy-3-(propan-2-yl)phenyl]butanoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.
4-[4-Methoxy-3-(methyl)phenyl]butanoic acid: Substituted with a methyl group instead of a propan-2-yl group, leading to variations in its physical and chemical properties.
Uniqueness
4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid is unique due to the presence of both a methoxy group and a propan-2-yl group on the phenyl ring, which imparts distinct steric and electronic effects
Properties
IUPAC Name |
4-(4-methoxy-3-propan-2-ylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)12-9-11(5-4-6-14(15)16)7-8-13(12)17-3/h7-10H,4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQMJFEYSBSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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